Cas no 876758-59-7 (1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)-)

1,1'-ビフェニル、4-ブロモ-3-(トリフルオロメチル)-は、有機合成化学において重要な中間体として利用される化合物です。分子式はC13H8BrF3で、ビフェニル骨格にブロモ基とトリフルオロメチル基が置換した構造を有します。この化合物の特徴は、芳香族求電子置換反応における高い反応性と、トリフルオロメチル基がもたらす電子効果です。特に医薬品や農薬、機能性材料の合成において、多様な誘導体化が可能な点が利点です。ブロモ基はパラジウム触媒を用いたカップリング反応に適しており、トリフルオロメチル基は代謝安定性や脂溶性の調整に寄与します。これらの特性から、精密有機合成における有用なビルディングブロックとしての価値が認められています。

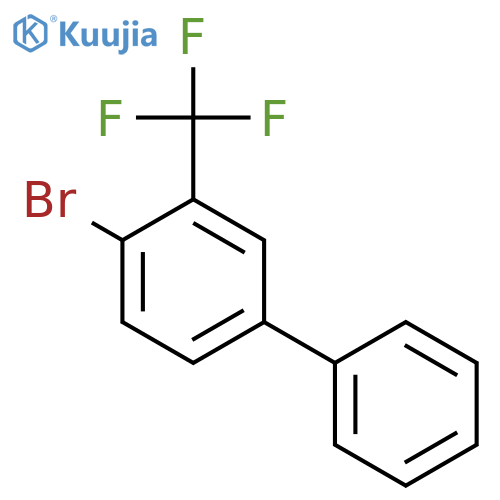

876758-59-7 structure

商品名:1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)-

CAS番号:876758-59-7

MF:C13H8BrF3

メガワット:301.101833343506

MDL:MFCD27756681

CID:4276218

PubChem ID:23135572

1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)-

- 4-Bromo-3-(trifluoromethyl)-1,1-biphenyl

- 1-bromo-4-phenyl-2-(trifluoromethyl)benzene

- SCHEMBL1042573

- CS-0194473

- E93143

- MFCD27756681

- 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl

- KNRZPGXMWGSRCT-UHFFFAOYSA-N

- 876758-59-7

-

- MDL: MFCD27756681

- インチ: InChI=1S/C13H8BrF3/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h1-8H

- InChIKey: KNRZPGXMWGSRCT-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 299.976

- どういたいしつりょう: 299.976

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 0A^2

1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516768-500 mg |

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |

876758-59-7 | 500MG |

€528.60 | 2023-04-17 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD564303-1g |

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl |

876758-59-7 | 97% | 1g |

¥3871.0 | 2024-04-17 | |

| abcr | AB516768-500mg |

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |

876758-59-7 | 500mg |

€528.60 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265143-1g |

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl |

876758-59-7 | 97% | 1g |

¥5475.00 | 2024-04-27 | |

| abcr | AB516768-1 g |

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |

876758-59-7 | 1g |

€719.40 | 2023-04-17 | ||

| Ambeed | A933903-1g |

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl |

876758-59-7 | 97% | 1g |

$564.0 | 2024-04-16 | |

| Aaron | AR01UOVU-1g |

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl |

876758-59-7 | 95% | 1g |

$632.00 | 2025-02-12 | |

| abcr | AB516768-5g |

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |

876758-59-7 | 5g |

€1944.40 | 2025-02-13 | ||

| abcr | AB516768-1g |

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |

876758-59-7 | 1g |

€582.80 | 2025-02-13 | ||

| abcr | AB516768-250 mg |

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |

876758-59-7 | 250MG |

€317.10 | 2023-04-17 |

1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)- 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

876758-59-7 (1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)-) 関連製品

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Amadis Chemical Company Limited

(CAS:876758-59-7)1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)-

清らかである:99%

はかる:1g

価格 ($):508.0